1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)-
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Overview
Description
1H-1,2,4-Triazole-3-sulfonamide, also known by its chemical formula C₂H₄N₄O₂S, is a heterocyclic compound. It features a triazole ring (a five-membered ring containing three nitrogen atoms) with a sulfonamide group attached. The compound’s systematic name is 1H-1,2,4-triazole-3-sulfonamide .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for preparing 1H-1,2,4-triazole-3-sulfonamide. One common method involves the reaction of 4-aminopyridine with sulfuryl chloride (SO₂Cl₂) in the presence of a base. The reaction proceeds as follows:
4-aminopyridine+SO2Cl2→1H-1,2,4-triazole-3-sulfonamide
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Details regarding specific industrial methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
1H-1,2,4-Triazole-3-sulfonamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can yield derivatives with reduced functional groups.
Substitution: Substitution reactions can occur at the triazole ring or the sulfonamide group.
Common Reagents and Conditions: Reagents like strong acids, bases, and oxidizing agents are often employed.
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
1H-1,2,4-Triazole-3-sulfonamide finds applications in various scientific fields:
Chemistry: It serves as a building block for designing other compounds due to its unique structure.
Biology: Researchers explore its potential as enzyme inhibitors or ligands for biological targets.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial and antifungal activities.
Industry: It may have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which 1H-1,2,4-triazole-3-sulfonamide exerts its effects depends on its specific interactions with biological targets. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While 1H-1,2,4-triazole-3-sulfonamide is unique due to its triazole-sulfonamide combination, similar compounds include other triazoles, sulfonamides, and heterocyclic derivatives.
Remember that this compound’s properties and applications continue to be explored by researchers worldwide
Properties
CAS No. |
4922-97-8 |
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Molecular Formula |
C7H7N5O2S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
3-pyridin-4-yl-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,13,14)(H,10,11,12) |
InChI Key |
BROAXIWYJUEMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)S(=O)(=O)N |
Origin of Product |
United States |
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